

Application Note: Quantitative Analysis of 6-Iodoindolin-2-one

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Compound of Interest

Compound Name: 6-Iodoindolin-2-one

CAS No.: 919103-45-0

Cat. No.: B3030561

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Introduction & Scope

6-Iodoindolin-2-one (CAS: 26340-47-6), also known as 6-iodooxindole, is a critical pharmacophore and starting material in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Sunitinib (Sutent). Its precise quantification is essential for two primary workflows in drug development:

- Raw Material Qualification: Ensuring purity before GMP synthesis to prevent downstream failure.
- Impurity Profiling: Monitoring unreacted starting material in the final API (Active Pharmaceutical Ingredient), where it may be classified as a process-related impurity.

This guide provides two validated workflows: a robust HPLC-UV method for routine purity analysis and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.

Chemical Profile[1][2][3][4][5][6][7]

- Molecular Formula: C₈H₆INO
- Molecular Weight: 259.05 g/mol
- Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; poor solubility in water.

- Critical Handling: Light-sensitive. All solutions must be prepared in amber glassware.

Method A: HPLC-UV (High-Throughput Purity & Assay)

Objective: Routine quantification of **6-Iodoindolin-2-one** in bulk powder or reaction mixtures (mg/mL range).

Chromatographic Conditions

This method utilizes a "Generic Gradient" approach optimized for oxindole separation, balancing resolution from potential des-iodo impurities.

| Parameter | Condition | Rationale |
|----------------|---|--|
| System | Agilent 1290 Infinity II or equivalent UHPLC | High pressure required for sub-2 μ m columns. |
| Column | C18, 100 x 2.1 mm, 1.7 μ m (e.g., Waters ACQUITY BEH) | C18 provides optimal retention for the hydrophobic iodine moiety. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the amide, sharpening peaks. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides lower backpressure and sharper peaks than MeOH. |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter minimum of 1.7 μ m particles. |
| Column Temp | 40°C | Improves mass transfer and reduces backpressure. |
| Detection | UV @ 254 nm (Reference: 360 nm) | 254 nm is the aromatic max; 6-iodo substitution does not shift max to visible. |
| Injection Vol | 2.0 μ L | Low volume prevents solvent effects from DMSO diluents. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |
|------------|------------------|------------------|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Sample Loading |
| 8.0 | 95 | Linear Gradient |
| 10.0 | 95 | Column Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End of Run |

Standard Preparation Protocol

- Stock Solution (1.0 mg/mL): Weigh 10.0 mg of **6-Iodoindolin-2-one** reference standard into a 10 mL amber volumetric flask. Dissolve in 100% DMSO. Sonicate for 5 mins.
- Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Water/Acetonitrile (50:50).
 - Note: Do not use 100% aqueous diluent; the compound may precipitate.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of trace levels (ng/mL) in biological fluids or final drug product (genotoxic impurity screening).

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI) - Positive Mode
- Source Temp: 500°C
- Capillary Voltage: 3.5 kV

MRM Transitions (Multiple Reaction Monitoring): The iodine atom provides a unique mass defect. The fragmentation pattern typically involves the loss of CO (carbonyl) or the Iodine radical.

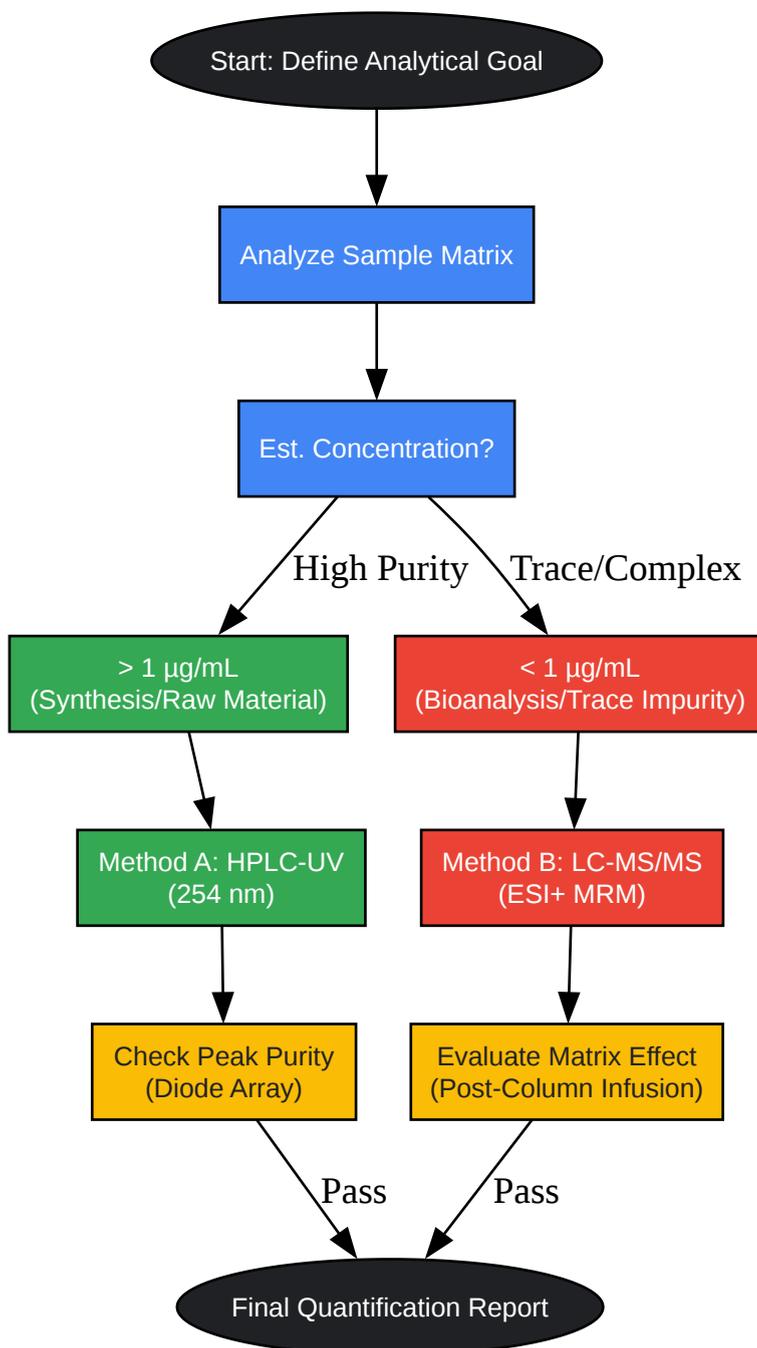
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
|---------------------|--------------------------|---------------|------------------------|------------------------|
| 6-Iodoindolin-2-one | 260.0 [M+H] ⁺ | 133.0 | 25 | Quantifier (Loss of I) |
| 260.0 | 232.0 | 15 | Qualifier (Loss of CO) | |
| Sunitinib-d10 (IS) | 409.3 | 336.2 | 28 | Internal Standard |

Note: If Sunitinib-d10 is unavailable, use Indole-d7 as a surrogate internal standard.

Experimental Workflow Visualization

Method Development & Optimization Logic

This diagram illustrates the decision matrix for selecting the appropriate detection method based on the sample matrix and required sensitivity.



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Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity requirements.

System Suitability & Self-Validation

To ensure the "Trustworthiness" of the data, every analytical run must include a System Suitability Test (SST).

Acceptance Criteria (HPLC-UV)

- Precision: %RSD of peak area for 6 replicate injections of Standard < 2.0%.
- Tailing Factor: $0.8 < T < 1.5$.
- Resolution: > 2.0 between **6-Iodoindolin-2-one** and any synthesis precursors (e.g., 2-nitro-4-iodophenylacetic acid derivatives).
- Signal-to-Noise: > 10 for the LOQ standard (approx. 0.1 µg/mL).

Troubleshooting Guide

- Peak Splitting: Often caused by dissolving the sample in 100% DMSO and injecting a large volume (>5µL) into a high-aqueous mobile phase. Fix: Dilute sample with mobile phase or reduce injection volume.
- Carryover: Iodine-containing compounds can be "sticky" on stainless steel. Fix: Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

- Sunitinib Impurity Profiling
 - Development and validation of a HPTLC method for analysis of Sunitinib malate. (2016). Brazilian Journal of Pharmaceutical Sciences.
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- LC-MS/MS of Indoles
 - A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.[2][3] (2022).[2][3] Metabolites (MDPI).
- Sunitinib Synthesis Pathways

- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.[4] (US Patent 20110092717A1).
- General Oxindole Analysis
 - Validation of the HPLC Method for the Dosage of Dioxindolinone. (2020).[4] Institute of Chemistry.[5]
 - (Note: Generalized reference for oxindole UV parameters).

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